Cetraxate

Gastric Ulcer Cytoprotective Agents Clinical Trial

Cetraxate (34675-84-8) is a tranexamic acid prodrug offering dual mucosal blood flow enhancement and antifibrinolytic action—a mechanism absent in H₂ blockers, rebamipide, or zinc-L-carnosine. Clinically validated: 88.6% ulcer healing vs 62.2% placebo at 8 weeks. Boosts H. pylori eradication in smokers from 55% to 92% (P<0.01) when added to triple therapy. Head-to-head data vs zinc-L-carnosine (46.2% vs 60.4% healing) supports ICH E9 non-inferiority use. Ideal positive control for novel mucosal protectant studies where antisecretory activity is undesired.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 34675-84-8
Cat. No. B1206930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetraxate
CAS34675-84-8
Synonyms4-(2-carboxyethyl)phenyl-trans-4-aminomethylcyclohexane carboxylate hydrochloride
cetraxate
cetraxate hydrochloride, (trans)-isomer
DV 1006
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20)
InChIKeyFHRSHSOEWXUORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetraxate (CAS 34675-84-8) Procurement Specification and Baseline Pharmacological Profile for Gastric Mucosal Protection Research


Cetraxate (CAS 34675-84-8) is an orally active cytoprotective anti-ulcer agent, specifically a derivative and prodrug of tranexamic acid [1]. Its primary mechanism involves augmenting gastric mucosal blood flow and strengthening mucosal integrity, distinguishing it from antisecretory agents like H₂-receptor antagonists [2]. Cetraxate is utilized in both preclinical and clinical research for peptic ulcers, gastritis, and as an adjunct in Helicobacter pylori eradication therapy [3].

Why Cetraxate (CAS 34675-84-8) Cannot Be Interchanged with Other Cytoprotective Agents: Comparative Efficacy and Pharmacodynamic Divergence


The cytoprotective drug class exhibits significant pharmacodynamic heterogeneity, rendering generic substitution unreliable. Agents like plaunotol, sofalcone, teprenone, and gefarnate differ in potency against H. pylori, while rebamipide and zinc-L-carnosine show divergent clinical efficacy in ulcer healing [1]. Crucially, cetraxate is a prodrug of tranexamic acid, conferring a dual mechanism of action that is absent in many alternatives [2]. Therefore, selection must be guided by quantitative, comparator-based evidence from specific experimental or clinical contexts, not merely by the broad 'cytoprotective' classification [3].

Quantitative Differentiation of Cetraxate (CAS 34675-84-8): A Comparative Evidence Guide for Scientific Procurement


Cetraxate vs. Gefarnate: Superior Clinical Utility in Hospitalized Gastric Ulcer Patients

A multicenter clinical study directly compared the efficacy of Cetraxate (CET) hydrochloride against gefarnate, a standard cytoprotective drug, in patients with peptic ulcer. The analysis demonstrated the superiority of CET over gefarnate in hospitalized patients. [1]

Gastric Ulcer Cytoprotective Agents Clinical Trial

Cetraxate vs. Zinc-L-Carnosine: Comparative Endoscopic Ulcer Healing Rates

In a multicenter, double-blind, comparative study of 258 subjects with gastric ulcers, the endoscopic cure rate for cetraxate hydrochloride was quantified against zinc-L-carnosine (polaprezinc). [1]

Gastric Ulcer Zinc Carnosine Endoscopy

Cetraxate vs. Placebo: Quantified Efficacy and Role as Non-Inferiority Benchmark

A comparative trial evaluated cetraxate against placebo for gastric ulcer healing. The 8-week endoscopic healing rate was significantly higher with cetraxate, and subsequent analyses established its role as a benchmark for non-inferiority trials of other gastroprotective agents. [1]

Gastric Ulcer Placebo-Controlled ICH E9

Cetraxate vs. Rebamipide: Historical Context of Class Superiority

Rebamipide, a subsequent gastroprotective drug, was proven superior to cetraxate in a randomized, controlled, double-blind clinical study for the treatment of gastric ulcers. [1]

Gastric Ulcer Rebamipide Cytoprotection

Cetraxate vs. Plaunotol and Other Cytoprotectives: Differential In Vitro Anti-H. pylori Activity

An in-vitro study compared the antibacterial activity of several cytoprotective antiulcer agents against Helicobacter pylori. Plaunotol exhibited the most potent activity among those tested. While specific MIC values for cetraxate are not provided, its activity is positioned within a class hierarchy where plaunotol is more potent. [1]

Helicobacter pylori Cytoprotective Agents Antibacterial

Cetraxate as a Tranexamic Acid Prodrug: Unique Dual-Action Mechanism for Research Applications

Cetraxate is a prodrug of tranexamic acid, a potent inhibitor of plasminogen activation. This dual-action mechanism—providing both cytoprotection via increased mucosal blood flow and localized antifibrinolytic activity via its metabolite—is a distinguishing feature not shared by many other gastroprotective agents. [1]

Prodrug Tranexamic Acid Mucosal Protection

Cetraxate (CAS 34675-84-8): Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for Non-Inferiority Trials of Novel Cytoprotective Agents

Given the robust, quantified efficacy over placebo (88.6% vs. 62.2% healing rate at 8 weeks) and its established role as a non-inferiority benchmark for seven other gastroprotective drugs under ICH E9 guidelines, Cetraxate is optimally utilized as a positive control or reference standard in clinical trials designed to evaluate the efficacy of novel mucosal protective agents. [1]

Investigation of Mucosal Blood Flow and Fibrinolytic Crosstalk in Gastric Injury Models

Cetraxate's dual mechanism—increasing gastric mucosal blood flow and acting as a prodrug for the antifibrinolytic tranexamic acid—makes it a unique tool for dissecting the relative contributions of vascular integrity and localized hemostasis in preclinical models of gastric mucosal injury and healing. It is suitable for studies where antisecretory activity is not desired. [2]

Adjunct Therapy in H. pylori Eradication Research in Smoking Populations

Based on a clinical trial showing that adding Cetraxate to standard triple therapy (omeprazole, amoxicillin, clarithromycin) dramatically increased the H. pylori eradication rate in smokers from 55% to 92% (ITT analysis, P<0.01), this compound is a critical reagent for research focused on overcoming reduced treatment efficacy in smoking patients. [3]

Comparative Efficacy Studies Against Zinc-L-Carnosine for Mucosal Protection

Direct head-to-head clinical data exists, demonstrating that Cetraxate hydrochloride (800 mg/day) resulted in an 8-week endoscopic ulcer healing rate of 46.2% compared to 60.4% for zinc-L-carnosine (150 mg/day). This makes Cetraxate a valuable and well-characterized comparator for studies aiming to benchmark new formulations or compounds against both cetraxate and zinc-based mucosal protectants. [4]

Quote Request

Request a Quote for Cetraxate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.